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Compound of Interest

Compound Name: 1-Bromoheptane-d3

Cat. No.: B3044151 Get Quote

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 1-Bromoheptane-d3 is not readily available in the

public domain. This technical guide provides an in-depth analysis based on the established

properties of its non-deuterated analogue, 1-Bromoheptane, and established principles of

isotopic substitution. For the purpose of this guide, it is assumed that the deuteration is at the

terminal methyl group, resulting in the isotopologue 1-Bromoheptane-7,7,7-d3.

Introduction
1-Bromoheptane is a colorless liquid and a versatile alkylating agent used in a variety of

organic syntheses, including the preparation of pharmaceuticals and agrochemicals.[1]

Deuterium-labeled compounds, such as 1-Bromoheptane-d3, are of significant interest in

research and development. They serve as valuable internal standards for quantitative analysis

by mass spectrometry or NMR, and are used as tracers to elucidate reaction mechanisms and

metabolic pathways. This guide summarizes the key physical properties and expected spectral

data for 1-Bromoheptane-d3.

Physical Properties
The introduction of three deuterium atoms at the C7 position has a negligible effect on the bulk

physical properties such as boiling point, melting point, density, and refractive index, which are

expected to be very similar to those of the non-deuterated compound. The primary difference is

the increase in molecular weight.
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Table 1: Physical Properties of 1-Bromoheptane and 1-Bromoheptane-7,7,7-d3

Property 1-Bromoheptane
1-Bromoheptane-
7,7,7-d3
(Estimated)

Reference

Molecular Formula C₇H₁₅Br C₇H₁₂D₃Br

Molecular Weight 179.10 g/mol 182.12 g/mol

Appearance Colorless liquid Colorless liquid [1]

Boiling Point 180 °C ~180 °C [1][2]

Melting Point -58 °C ~-58 °C [1][2]

Density 1.14 g/mL at 25 °C ~1.14 g/mL at 25 °C [1]

Refractive Index

(n²⁰/D)
1.4499 ~1.4499 [1]

Spectral Data
The following sections describe the expected spectral characteristics of 1-Bromoheptane-7,7,7-

d3 based on known data for 1-Bromoheptane.

¹H NMR Spectroscopy
In the ¹H NMR spectrum of 1-Bromoheptane, one would typically observe a triplet

corresponding to the terminal methyl protons (C7), a triplet for the methylene protons adjacent

to the bromine (C1), and a complex multiplet for the remaining methylene protons (C2-C6).

For 1-Bromoheptane-7,7,7-d3, the key expected difference in the ¹H NMR spectrum is the

complete absence of the triplet signal from the terminal methyl group. The signals for the

remaining protons (C1-C6) would be largely unaffected, though minor changes in chemical shift

may be observed due to the isotopic effect.

¹³C NMR Spectroscopy
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The ¹³C NMR spectrum of 1-Bromoheptane shows seven distinct signals corresponding to the

seven carbon atoms. For 1-Bromoheptane-7,7,7-d3, the signal for the C7 carbon will exhibit a

characteristic triplet splitting pattern due to coupling with the deuterium nucleus (I=1). A

significant reduction in the intensity of the C7 signal is also expected due to the absence of the

Nuclear Overhauser Effect (NOE) from the directly attached protons. The chemical shifts of the

other carbon atoms are expected to be very similar to the non-deuterated compound.

²H (Deuterium) NMR Spectroscopy
A ²H NMR spectrum of 1-Bromoheptane-7,7,7-d3 would show a single signal corresponding to

the three equivalent deuterium atoms at the C7 position. This provides a direct confirmation of

the position and presence of the deuterium label.

Mass Spectrometry (Electron Ionization)
In the electron ionization mass spectrum (EI-MS) of 1-Bromoheptane, the molecular ion peak

(M⁺) is observed at m/z 178 and 180, corresponding to the two isotopes of bromine (⁷⁹Br and

⁸¹Br) in approximately a 1:1 ratio.[3]

For 1-Bromoheptane-7,7,7-d3, the molecular ion peaks are expected to be shifted by +3 mass

units to m/z 181 and 183. Similarly, any fragment ions that retain the C7 position will also be

shifted by +3 m/z units compared to the corresponding fragments in the non-deuterated

compound.

Infrared (IR) Spectroscopy
The IR spectrum of 1-Bromoheptane is characterized by C-H stretching vibrations around

2850-2960 cm⁻¹ and a C-Br stretching vibration typically in the range of 600-700 cm⁻¹.[4]

For 1-Bromoheptane-7,7,7-d3, the most significant change will be the appearance of C-D

stretching absorptions, which are typically observed in the region of 2100-2250 cm⁻¹. The

intensity of the C-H stretching bands will be slightly reduced due to the replacement of three C-

H bonds with C-D bonds.

Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-25 mg of the sample for ¹H NMR (or 50-100

mg for ¹³C NMR) in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean

NMR tube.[5][6] The use of a deuterated solvent is crucial to avoid large solvent signals in

the ¹H spectrum.[7] An internal standard such as tetramethylsilane (TMS) is often added for

chemical shift referencing.[6] Ensure the sample is free of any solid particles by filtering it

through a Pasteur pipette with a small plug of glass wool.[5]

Data Acquisition: Place the NMR tube in the spectrometer. The instrument is tuned and the

magnetic field is shimmed to achieve homogeneity. For a standard ¹H experiment, a

sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR,

a larger number of scans and a longer relaxation delay may be necessary due to the lower

natural abundance and longer relaxation times of the ¹³C nucleus.[8]

Infrared (IR) Spectroscopy (Neat Liquid)
Sample Preparation: As 1-Bromoheptane-d3 is a liquid, it can be analyzed directly as a

"neat" sample. Place a single drop of the liquid onto the surface of a polished salt plate (e.g.,

NaCl or KBr).[9][10] Carefully place a second salt plate on top to create a thin capillary film of

the liquid between the plates.[9][10]

Data Acquisition: Mount the "sandwich" of salt plates in the sample holder of the IR

spectrometer.[11] First, acquire a background spectrum of the empty instrument to subtract

absorbances from atmospheric CO₂ and water vapor.[11] Then, run the scan with the sample

in place. The resulting spectrum will show the infrared absorption of the sample.[11] After

analysis, the salt plates should be cleaned with a suitable solvent (e.g., acetone or ethanol

followed by a non-polar solvent like pentane) and returned to a desiccator to prevent

damage from moisture.[9][11]

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: The sample is introduced into the ion source of the mass spectrometer.

For a volatile liquid like 1-Bromoheptane-d3, this is often done via a gas chromatograph

(GC-MS) or a direct insertion probe.[12]
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Ionization: Inside the ion source, which is under high vacuum, the gaseous sample

molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[13][14]

This collision can eject an electron from the molecule, creating a positively charged

molecular ion (M⁺·).[14]

Fragmentation: The high energy of the electron beam often causes the molecular ion to be in

a high-energy state, leading to fragmentation into smaller, charged ions and neutral radicals.

This fragmentation pattern is characteristic of the molecule's structure.

Mass Analysis and Detection: The resulting ions (molecular and fragment ions) are

accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them

based on their mass-to-charge ratio (m/z).[12] A detector then records the abundance of

each ion, generating the mass spectrum.

Logical Relationship Diagram
The following diagram illustrates the key properties and structural information for 1-

Bromoheptane-7,7,7-d3.
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1-Bromoheptane-7,7,7-d3

Physical Properties

Key Spectral Features

Structure:
CH3(CH2)5CD2Br

MW:
~182.12 g/mol

Boiling Point:
~180 °C

Density:
~1.14 g/mL

¹H NMR:
Absence of terminal

methyl signal

¹³C NMR:
Triplet for C7

MS (EI):
M⁺· at m/z 181/183

IR:
C-D stretch

~2100-2250 cm⁻¹

Click to download full resolution via product page

Caption: Key properties of 1-Bromoheptane-7,7,7-d3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1-Bromoheptane | 629-04-9 [chemicalbook.com]

2. 629-04-9 CAS | 1-BROMOHEPTANE | Alkyl Halides | Article No. 02293 [lobachemie.com]

3. Heptane, 1-bromo- [webbook.nist.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b3044151?utm_src=pdf-body-img
https://www.benchchem.com/product/b3044151?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9190610.htm
https://www.lobachemie.com/alkyl-halides-02293/1BROMOHEPTANE-CASNO-629-04-9.aspx
https://webbook.nist.gov/cgi/cbook.cgi?ID=C629049&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3044151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. Heptane, 1-bromo- [webbook.nist.gov]

5. NMR Sample Preparation [nmr.chem.umn.edu]

6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

7. chem.libretexts.org [chem.libretexts.org]

8. sites.bu.edu [sites.bu.edu]

9. orgchemboulder.com [orgchemboulder.com]

10. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas
Techniques - Kintek Solution [kindle-tech.com]

11. youtube.com [youtube.com]

12. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility
[cif.iastate.edu]

13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

14. m.youtube.com [m.youtube.com]

To cite this document: BenchChem. [Technical Guide: Physical and Spectroscopic Properties
of 1-Bromoheptane-d3]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3044151#1-bromoheptane-d3-physical-properties-
and-spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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